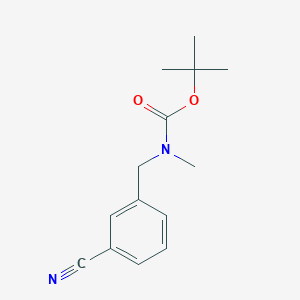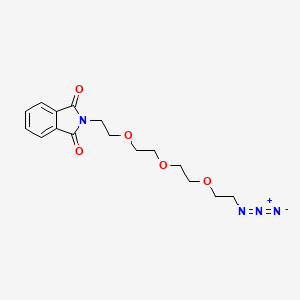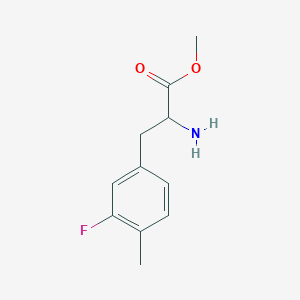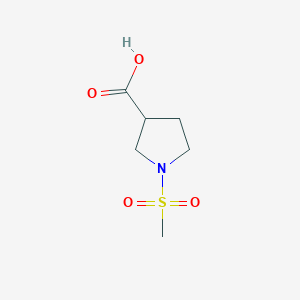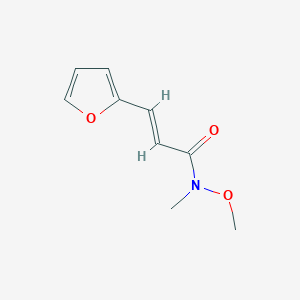
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide
Vue d'ensemble
Description
“(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-member ring structure consisting of four carbon atoms and one oxygen atom . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, methoxy group, methyl group, and amide group would all contribute to its overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring, for example, is aromatic and relatively stable, but can undergo reactions such as electrophilic substitution . The amide group could participate in reactions such as hydrolysis .Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities
A study explored the synthesis of novel compounds including 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which on cyclization resulted in formations related to (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide. These compounds were tested for antidepressant activities using Porsolt’s behavioral despair test and showed significant antianxiety activity (Kumar et al., 2017).
Antiprotozoal Agents
A study described the synthesis of compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Formation of Colored Maillard Reaction Products
Research on thermal treatment of certain compounds with furan-2-carboxaldehyde, closely related to (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide, led to the formation of colored compounds. This has implications in understanding Maillard reactions and the creation of specific colorants in food and other industries (Hofmann, 1998).
Anticonvulsant Activity
Cinnamamide derivatives, which include structures similar to (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide, were studied for their anticonvulsant activity. Crystal structures of these derivatives were determined to propose a pharmacophore model for cinnamamide derivatives, which could have implications in developing new anticonvulsant drugs (Żesławska et al., 2018).
Antimicrobial and Antioxidant Activity
A study synthesized derivatives including 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides from compounds related to (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide. These derivatives were evaluated for their antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals (Devi et al., 2010).
Photodynamic Therapy in Cancer
A study involving novel 3-arylaminobenzofuran derivatives, which are structurally related to (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide, evaluated these compounds for their antiproliferative activity against cancer cells. These compounds showed potential in photodynamic therapy for cancer treatment (Romagnoli et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-methoxy-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(12-2)9(11)6-5-8-4-3-7-13-8/h3-7H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJSAZOPMSKSHV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3098661.png)
![2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B3098669.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![4-Benzyl-[1,4]oxazepan-6-one](/img/structure/B3098692.png)
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)

